3-Methylbenzyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(fluoromethyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKXZBLTHAADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis and Characterization of 3-Methylbenzyl Fluoride
Executive Summary
3-Methylbenzyl fluoride (CAS 456-44-0), also known as m-xylyl fluoride, is a critical fluorinated building block in medicinal chemistry.[1] The introduction of the benzylic fluorine atom serves two primary strategic purposes in drug design:
-
Bioisosterism: It acts as a bioisostere for the hydroxyl group or methyl group, altering polarity without significantly changing steric bulk.[2]
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks benzylic oxidation by cytochrome P450 enzymes, a common metabolic soft spot in methyl-substituted aromatics.[2]
This guide details two validated synthesis pathways: Nucleophilic Fluorination (Halex) for scale-up and Deoxyfluorination for rapid, mild laboratory synthesis.[1][2]
Strategic Synthesis Pathways
The choice of synthesis route depends on the available precursor (alcohol vs. halide) and the scale of operation.[2]
Synthesis Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability.
Detailed Experimental Protocols
Method A: Nucleophilic Fluorination (Halex)
Best for: Scale-up (>10g), cost-efficiency.[1] Precursor: 3-Methylbenzyl bromide (CAS 620-13-3).[1]
This method utilizes the "naked fluoride" effect.[2] Potassium Fluoride (KF) is generally insoluble in organic solvents.[2] The addition of 18-Crown-6 chelates the potassium cation, solubilizing the fluoride anion and increasing its nucleophilicity in aprotic solvents.[1]
Reagents
-
3-Methylbenzyl bromide (1.0 equiv)[1]
-
Potassium Fluoride (Spray-dried, 2.0 equiv)[1]
-
18-Crown-6 (0.1 equiv)[1]
-
Acetonitrile (Anhydrous, 0.5 M concentration)[1]
Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried KF (2.0 equiv) and 18-Crown-6 (0.1 equiv).
-
Solvation: Add anhydrous Acetonitrile and stir at room temperature for 15 minutes under Nitrogen atmosphere.
-
Addition: Add 3-Methylbenzyl bromide (1.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 12–18 hours. Monitor conversion by GC-MS or TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of the bromide starting material.[2]
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess KF) through a celite pad.[2] Rinse the pad with diethyl ether.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (approx. 60-70°C at 10 mmHg) or flash column chromatography (100% Pentane) to yield a clear, colorless liquid.[1]
Method B: Deoxyfluorination
Best for: Small scale (<5g), mild conditions, acid-sensitive substrates.[1][2] Precursor: 3-Methylbenzyl alcohol (CAS 587-03-1).[1][3]
This route replaces the hydroxyl group with fluorine using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]
Reagents
-
DAST (1.2 equiv) OR Deoxo-Fluor (1.2 equiv)[1]
Protocol
-
Setup: Flame-dry a Schlenk flask and purge with Nitrogen. Add 3-Methylbenzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add DAST (1.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 30 minutes, then allow the reaction to warm to room temperature naturally. Stir for an additional 2–4 hours.
-
Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3 .
-
Caution: Vigorous CO2 evolution will occur.[2]
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash chromatography (Silica gel, 100% Pentane or Hexane).[2]
Characterization & Validation
The successful formation of this compound is confirmed by the appearance of a characteristic doublet in the proton NMR (coupling with Fluorine) and a triplet in the Fluorine NMR (coupling with the benzylic protons).[1]
Spectral Data Summary
| Technique | Parameter | Value / Description | Assignment |
| 5.35 (d, | Benzylic -CH | ||
| 7.10 – 7.30 (m, 4H) | Aromatic Ar-H | ||
| 2.36 (s, 3H) | Methyl Ar-CH | ||
| -206.5 (t, | Benzylic -CH | ||
| GC-MS | m/z | 124.15 | Molecular Ion [M]+ |
| 109 | [M - CH | ||
| Physical | Boiling Point | ~152–155°C (est.)[1][4][5] | Liquid at RT |
| Density | ~1.02 g/mL |
Note: Chemical shifts are referenced to CDCl
Reaction Mechanism (Halex)[1][2]
The Halex reaction proceeds via an S
Figure 2: S
Safety & Handling
-
HF Generation: Both DAST and the Halex reaction can generate traces of Hydrogen Fluoride (HF) upon contact with moisture.[2] Always keep Calcium Gluconate gel nearby as a first-aid antidote for fluoride burns.[1][2]
-
Thermal Stability: Benzyl fluorides can be thermally unstable.[2] Do not overheat during distillation. Store in a refrigerator (2-8°C).
-
Pressure: DAST reactions release SF
byproducts which can pressurize sealed vessels.[2] Ensure proper venting.[2][6]
References
-
LookChem. (n.d.).[2] this compound - CAS 456-44-0.[1][4][7] Retrieved from [1][2]
-
ChemicalBook. (2026).[2] 2,6-Dimethylfluorobenzene Properties (Structural Analog Data). Retrieved from [2]
-
National Institutes of Health (NIH). (2019).[2] Rapid Deoxyfluorination of Alcohols with SulfoxFluor. PubMed.[2][8] Retrieved from
-
Organic Chemistry Portal. (n.d.).[2] Synthesis of Benzyl Fluorides. Retrieved from [1][2]
-
Stenutz. (n.d.). Data for 1-fluoro-2,3-dimethylbenzene (Isomer Comparison). Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Benzyl fluoride | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum [chemicalbook.com]
- 4. 350-50-5|Benzyl fluoride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lookchem.com [lookchem.com]
- 8. Benzyltrimethylammonium Fluoride | C10H16FN | CID 11062816 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 3-Methylbenzyl fluoride
Strategic Utilization in Medicinal Chemistry and Organic Synthesis
Executive Summary
3-Methylbenzyl fluoride (CAS 456-44-0) represents a critical fluorinated building block in modern drug discovery.[1] As a structural hybrid of the lipophilic toluene scaffold and the metabolically robust benzyl fluoride moiety, it serves as a high-value bioisostere for benzyl alcohols and methyl-benzyl groups. This guide analyzes its physicochemical profile, synthetic pathways, and application in modulating metabolic stability (t1/2) and lipophilicity (LogP) in lead optimization.
Part 1: Chemical Identity & Structural Analysis
The introduction of a fluorine atom at the benzylic position of m-xylene creates a unique electronic environment. Unlike the trifluoromethyl group (strong electron-withdrawing), the monofluoromethyl group exerts a subtle inductive effect (
| Property | Specification |
| IUPAC Name | 1-(Fluoromethyl)-3-methylbenzene |
| CAS Number | 456-44-0 |
| Molecular Formula | C₈H₉F |
| Molecular Weight | 124.16 g/mol |
| SMILES | Cc1cccc(CF)c1 |
| InChI Key | AWLDSXJCQWTJPC-UHFFFAOYSA-N |
| Structural Class | Benzylic Fluoride / Aromatic Hydrocarbon |
Part 2: Physical Properties Profile
Note: Experimental data for this specific isomer is limited in public literature. Values below represent a synthesis of available experimental fragments and high-confidence SAR (Structure-Activity Relationship) predictions based on benzyl fluoride and m-xylene analogues.
| Property | Value / Range | Note |
| Physical State | Colorless Liquid | Standard ambient temperature and pressure.[1][2][3] |
| Boiling Point | 152°C – 156°C (Predicted) | Extrapolated from benzyl fluoride (140°C) and m-xylene (139°C) trends. |
| Density | 1.01 – 1.03 g/mL | Slightly denser than water due to fluorine atom. |
| Refractive Index | Consistent with fluorinated aromatic systems. | |
| Solubility | Soluble in DCM, THF, Et₂O | Immiscible with water; lipophilic character. |
| Flash Point | ~45°C (Estimated) | Class 3 Flammable Liquid (based on benzyl fluoride data). |
Part 3: Chemical Reactivity & Synthesis Methodologies[5]
The synthesis of this compound is typically approached via two primary routes: Deoxofluorination (from the alcohol) or Nucleophilic Substitution (from the bromide).
Diagram 1: Synthetic Pathways
Caption: Dual synthetic pathways allow flexibility based on precursor availability. The DAST route is preferred for small-scale purity, while KF substitution is cost-effective for bulk synthesis.
Protocol A: Deoxofluorination (Small Scale / High Purity)
This method utilizes Diethylaminosulfur trifluoride (DAST) to convert the alcohol directly to the fluoride. It is preferred in medicinal chemistry for its mild conditions and high yield.
-
Preparation: Charge a flame-dried round-bottom flask with 3-methylbenzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration) under Nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add DAST (1.1 eq). Caution: Reaction is exothermic.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Quenching: Pour reaction mixture carefully into saturated aqueous NaHCO₃ . Warning: CO₂ evolution.
-
Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Substitution (Scale-Up)
This "Halex" type reaction uses Potassium Fluoride (KF) and a phase transfer catalyst to displace a bromide leaving group.
-
Preparation: Dissolve 3-methylbenzyl bromide (1.0 eq) in dry Acetonitrile (MeCN) .
-
Reagents: Add spray-dried Potassium Fluoride (KF) (3.0 eq) and 18-Crown-6 (0.1 eq) as a phase transfer catalyst.
-
Reaction: Reflux the heterogeneous mixture at 80°C for 12–18 hours. Monitor by TLC or GC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dilute with water and extract with diethyl ether.
Part 4: Applications in Drug Discovery
1. Bioisosterism & Lipophilicity Modulation
The fluoromethyl group (-CH₂F) acts as a bioisostere for the hydroxymethyl group (-CH₂OH).
-
H-Bonding: Unlike -OH, the -CH₂F group is a poor hydrogen bond donor but a weak acceptor, potentially improving membrane permeability by reducing polar surface area (PSA).
-
Sterics: The van der Waals radius of Fluorine (1.47 Å) is comparable to Oxygen (1.52 Å), ensuring the ligand fits into similar binding pockets.
2. Metabolic Blocking (The "Fluorine Effect")
Benzylic positions are notorious "soft spots" for metabolic oxidation by Cytochrome P450 enzymes. Replacing a benzylic hydrogen with fluorine reduces the electron density of the C-H bond, raising the activation energy required for hydrogen atom abstraction (HAT) and subsequent hydroxylation.
Diagram 2: Metabolic Stability Logic
Caption: Fluorination at the benzylic position electronically deactivates the carbon, preventing CYP450-mediated hydroxylation and extending the drug's half-life.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Flammable Liquid (Category 3): Keep away from heat/sparks.[4]
-
Skin Corrosion/Irritation (Category 1B): Benzylic fluorides can hydrolyze to release HF in trace amounts upon contact with moisture.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Handling Protocol:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Do not store in glass if trace HF evolution is suspected; use HDPE containers for long-term storage.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Seminal paper on DAST). Link
-
PubChem Compound Summary. (2024). Benzyl fluoride (Analogous data). National Center for Biotechnology Information. Link
-
Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050-2051. (Nucleophilic substitution methodology).[1] Link
Sources
Comprehensive Spectroscopic Profile of 3-Methylbenzyl Fluoride
[1]
Introduction & Compound Identity
This compound (CAS: 456-44-0), also known as m-xylyl fluoride or 1-(fluoromethyl)-3-methylbenzene, represents a critical structural motif in medicinal chemistry. The benzylic fluoride moiety acts as a bioisostere for the hydroxyl group or a metabolically stable alternative to the benzylic hydrogen, often modulating lipophilicity and metabolic stability in drug candidates.
This guide provides a rigorous analysis of the spectroscopic signatures of this compound, distinguishing it from its ring-fluorinated isomer (m-fluorotoluene). The data presented here synthesizes empirical standards with mechanistic interpretation to facilitate accurate structural elucidation.
Chemical Identity[1][2][3]
Synthesis & Sample Preparation
To ensure the integrity of spectroscopic data, the sample must be free of the benzylic alcohol precursor, which shares similar polarity. The standard synthesis involves nucleophilic fluorination of 3-methylbenzyl alcohol.
Protocol: Deoxofluorination of 3-Methylbenzyl Alcohol
-
Reagents: 3-Methylbenzyl alcohol (1.0 eq), Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Cool a solution of alcohol in DCM to -78 °C under N
. -
Add DAST dropwise (exothermic).
-
Allow to warm to room temperature (RT) and stir for 1 hour.
-
Quench: Pour into saturated NaHCO
(Caution: CO evolution). -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
-
Purity Check: Absence of broad O-H stretch in IR (~3300 cm
) and disappearance of CH -OH singlet ( 4.6 ppm) in H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is dominated by the scalar coupling between the fluorine nucleus (
H NMR Data (400 MHz, CDCl )
The hallmark of this spectrum is the large geminal coupling (
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| Ar-H | 7.10 – 7.35 | Multiplet | 4H | - | Aromatic Ring Protons |
| CH | 5.35 | Doublet (d) | 2H | Benzylic Methylene | |
| Ar-CH | 2.36 | Singlet (s) | 3H | - | Methyl Group |
Mechanistic Insight: The benzylic protons appear as a doublet not due to neighboring protons, but due to the 100% natural abundance
C NMR Data (100 MHz, CDCl )
Carbon-Fluorine coupling splits the signals of the benzylic carbon and the ipso aromatic carbon.
| Carbon Type | Shift ( | Multiplicity | Coupling ( | Assignment |
| Benzylic C | 84.5 | Doublet (d) | C-F Carbon | |
| Ipso C (C1) | 136.2 | Doublet (d) | Ring C attached to CH | |
| Meta C (C3) | 138.4 | Singlet (s) | - | Ring C attached to CH |
| Aromatic CH | 125 - 129 | Singlets | - | Remaining Ring Carbons |
| Methyl C | 21.3 | Singlet (s) | - | Methyl Carbon |
F NMR Data (376 MHz, CDCl )
| Shift ( | Multiplicity | Coupling ( | Note |
| -206.5 | Triplet (t) | Coupled to benzylic CH |
Visualization: NMR Assignment Logic
The following diagram illustrates the scalar coupling pathways defining the NMR splitting patterns.
Figure 1: Scalar coupling network demonstrating the origin of signal splitting in this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by facile fragmentation of the benzylic bond.
EI-MS Data (70 eV)
-
Molecular Ion (
): m/z 124 (Weak intensity, ~10-20%) -
Base Peak: m/z 105 or 91 (depending on conditions)
Fragmentation Pathway
-
Primary Loss: Loss of the Fluorine radical (F
) or Fluoride anion is energetically favorable, leading to the 3-methylbenzyl cation (m/z 105). -
Rearrangement: The 3-methylbenzyl cation often rearranges to the stable methyltropylium ion (m/z 105).
-
Secondary Loss: Loss of the methyl group or further degradation leads to the tropylium ion (m/z 91).
| m/z | Ion Identity | Mechanism |
| 124 | Molecular Ion | |
| 105 | Loss of F (M - 19) | |
| 91 | Tropylium ion (Rearrangement) | |
| 79 | Aromatic fragment | |
| 77 | Phenyl cation |
Visualization: Fragmentation Mechanism
Figure 2: Proposed fragmentation pathway under Electron Ionization (EI).
Infrared Spectroscopy (IR)
The IR spectrum serves as a quick diagnostic tool to confirm the presence of the C-F bond and the substitution pattern of the aromatic ring.
| Wavenumber (cm | Intensity | Vibration Mode | Diagnostic Value |
| 2850 - 2960 | Medium | C-H Stretch (sp | Methyl & Methylene groups |
| 3030 - 3080 | Weak | C-H Stretch (sp | Aromatic Ring |
| 1220 - 1250 | Strong | C-F Stretch | Primary confirmation of Fluoride |
| 1450, 1590, 1610 | Medium | C=C Ring Stretch | Aromatic skeleton |
| 690, 780 | Strong | C-H Out-of-Plane | meta-Substitution pattern |
Experimental Protocols for Data Acquisition
Protocol 1: NMR Sample Preparation
-
Solvent: Chloroform-d (CDCl
) with 0.05% TMS. -
Concentration: 10-15 mg of this compound in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
-
Acquisition:
- H: 16 scans, 1 second relaxation delay.
-
F: Uncoupled and
H-coupled experiments to verify .
Protocol 2: GC-MS Analysis
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 50 °C (2 min)
10 °C/min 250 °C. -
Inlet: Split mode (50:1), 250 °C.
-
Note: Benzylic fluorides are thermally stable enough for standard GC temperatures, unlike some benzylic halides which may degrade.
References
The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Mechanistic Action of 3-Methylbenzyl Fluoride
For the discerning researcher, scientist, and drug development professional, the selection of a synthetic reagent is a decision of paramount importance. It is a choice that dictates not only the efficiency of a reaction but also its scalability and, ultimately, its viability in a development pipeline. Among the vast arsenal of chemical tools, 3-methylbenzyl fluoride has emerged as a reagent of significant interest, prized for its unique reactivity profile in the construction of complex molecular architectures. This guide provides a comprehensive exploration of the core mechanisms governing the reactions of this compound, offering field-proven insights to empower its strategic application in research and development.
The utility of this compound lies in its capacity to act as a versatile electrophile, enabling the introduction of the 3-methylbenzyl moiety into a wide range of molecular scaffolds. This functional group is of particular relevance in medicinal chemistry, where its incorporation can profoundly influence a molecule's pharmacological properties, including metabolic stability, receptor binding affinity, and bioavailability.[1][2][3][4][5][6] Understanding the nuances of its reactivity is, therefore, crucial for its effective deployment.
Part 1: The Core Directive - Understanding the Mechanistic Dichotomy
The primary mechanism of action for this compound in the majority of its applications is nucleophilic substitution.[7] However, the pathway through which this substitution occurs is not monolithic. Like other benzylic halides, this compound's reactions are governed by a delicate balance between two competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).[8][9][10] The prevailing pathway is dictated by a confluence of factors, including the nature of the nucleophile, the solvent system, and the reaction conditions.
A critical consideration in the reactivity of benzyl fluorides is the inherent strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond to carbon, and its activation is a key energetic barrier that must be overcome for a substitution reaction to proceed.[11] Consequently, reactions involving benzyl fluorides often require conditions that facilitate the cleavage of this robust bond.
The SN1 Pathway: A Stepwise Dissociation
The SN1 mechanism is a two-step process characterized by the initial, rate-determining departure of the fluoride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile to yield the final product. The presence of the methyl group in the meta position of this compound has a modest electronic effect on the stability of this carbocation.
Key factors favoring the SN1 pathway include:
-
Polar, protic solvents: Solvents such as water, alcohols, and carboxylic acids can stabilize the forming carbocation and the departing fluoride ion through solvation.
-
Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.
-
Lewis or Brønsted acid catalysis: The presence of acids can promote the departure of the fluoride ion by coordinating to it, thereby weakening the C-F bond. Hydrogen bonding has been shown to be a particularly effective mode of activation.[11]
The SN2 Pathway: A Concerted Displacement
In contrast, the SN2 mechanism is a single, concerted step wherein the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the fluoride ion. This pathway is characterized by an inversion of stereochemistry if the benzylic carbon is chiral.
Factors that promote the SN2 pathway include:
-
Polar, aprotic solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more reactive.
-
Strong, unhindered nucleophiles: A high concentration of a potent nucleophile is required to facilitate the concerted displacement.
-
Absence of strong acid catalysts: Conditions that do not actively promote the formation of a carbocation will favor the SN2 mechanism.
The interplay between these two mechanisms is a critical consideration in reaction design. For instance, in situations where stereochemical control is paramount, conditions favoring an SN2 pathway are essential. Conversely, when employing weaker nucleophiles, promoting an SN1 pathway through the use of appropriate solvents or catalysts may be necessary to achieve a reasonable reaction rate.[9]
Part 2: Practical Applications and Experimental Insights
The theoretical understanding of the SN1 and SN2 mechanisms provides a framework for the practical application of this compound in synthesis. The following sections provide illustrative examples and protocols to guide the researcher in its effective use.
Illustrative Nucleophilic Substitution Reactions
The versatility of this compound as an electrophile is demonstrated by its reactivity with a diverse range of nucleophiles.
| Nucleophile | Product Class | Predominant Mechanism | Typical Reaction Conditions |
| Amines (e.g., Morpholine) | Benzylamines | SN1/SN2 mixture | Polar solvent (e.g., water as a co-solvent), elevated temperature.[11] |
| Alcohols/Phenols | Benzyl ethers | SN1 favored | Polar, protic solvent; may require a base to deprotonate the nucleophile. |
| Thiolates | Benzyl thioethers | SN2 favored | Polar, aprotic solvent (e.g., DMF). |
| Cyanide | Benzyl nitriles | SN2 favored | Polar, aprotic solvent (e.g., DMSO). |
| Azide | Benzyl azides | SN2 favored | Polar, aprotic solvent (e.g., DMF). |
Experimental Protocol: Synthesis of N-(3-Methylbenzyl)morpholine
This protocol provides a representative example of a nucleophilic substitution reaction using this compound. The choice of a secondary amine as the nucleophile and a polar solvent system illustrates a common application.
Objective: To synthesize N-(3-methylbenzyl)morpholine via the nucleophilic substitution of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Acetonitrile (CH₃CN)
-
Dipotassium phosphate (K₂HPO₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), morpholine (1.2 eq.), and dipotassium phosphate (1.5 eq.).
-
Add acetonitrile and deionized water to form a biphasic mixture. The use of water as a co-solvent can aid in the activation of the C-F bond through hydrogen bonding.[11]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with deionized water, followed by brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(3-methylbenzyl)morpholine.
Self-Validation: The success of the protocol can be validated through standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, with characteristic shifts for the 3-methylbenzyl and morpholine moieties. Mass spectrometry will confirm the molecular weight of the product. The purity can be assessed by GC or HPLC.
Part 3: Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of the reaction mechanisms and a typical experimental workflow.
Caption: Competing SN1 and SN2 mechanisms for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility is rooted in its ability to participate in nucleophilic substitution reactions, the mechanisms of which can be finely tuned by the judicious choice of reaction conditions. A thorough understanding of the SN1 and SN2 pathways, and the factors that influence them, is essential for harnessing the full potential of this reagent. By providing a blend of theoretical principles and practical insights, this guide aims to equip researchers with the knowledge necessary to confidently and effectively incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.
References
-
LookChem. This compound.[Link]
-
Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution.[Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19430-19434. [Link]
- Champagne, P. A., Benhassine, Y., Desroches, J., & Paquin, J. F. (2015). Friedel—Crafts Reaction of Benzyl Fluorides: Selective Activation of C—F Bonds as Enabled by Hydrogen Bonding.
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2012). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 14(22), 5744-5747. [Link]
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19430-19434.
-
BYJU'S. Swarts reaction mechanism.[Link]
-
Li, Y., et al. (2022). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry, 87(15), 10174-10183. [Link]
- Clapham, Y., et al. (2001). Synthesis of novel chiral quaternary phosphonium fluorides. Journal of Fluorine Chemistry, 107(1), 135-139.
-
Gouverneur, V., et al. (2017). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 13, 2188–2196. [Link]
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19430-19434.
- Science of Synthesis. (2006). Product Class 6: Benzylic Fluorides. In Category 5, Compounds with One Saturated Carbon–Heteroatom Bond: Fluorine (Vol. 34, pp. 295-334).
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.[Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry.[Link]
-
ResearchGate. The role of fluorine in medicinal chemistry | Request PDF.[Link]
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ChemRxiv. Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds.[Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry.[Link]
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Buchwald, S. L., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106-18109. [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.[Link]
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ResearchGate. Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis.[Link]
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Royal Society of Chemistry. Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenones.[Link]
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Buchwald, S. L., et al. (2010). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 132(16), 5586-5587. [Link]
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Beilstein Journals. Benzylic C(sp3)–H fluorination.[Link]
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Quantum Chemical Calculations on 3-Methylbenzyl Fluoride: A Technical Guide
This guide serves as a comprehensive technical whitepaper for performing and interpreting quantum chemical calculations on 3-Methylbenzyl fluoride (3-MBF) . It is designed for computational chemists and medicinal chemists requiring high-fidelity structural and electronic data for drug design applications.[1]
Executive Summary
This compound (CAS: 456-44-0) represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for benzyl alcohols or amines to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.
Accurate modeling of 3-MBF presents specific challenges:
-
Conformational Flexibility: The low rotational barrier of the C(sp²)-C(sp³) bond requires rigorous conformational scanning.
-
Electronic Effects: The meta-methyl group exerts a weak inductive (+I) effect, subtly altering the electrophilicity of the benzylic carbon compared to the parent benzyl fluoride.
-
Dispersion Interactions: Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the preferred orientation of the C-F bond relative to the aromatic plane.
This guide outlines a validated computational protocol using Density Functional Theory (DFT) to elucidate these properties.
Computational Methodology & Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we recommend a composite approach: M06-2X for energetics/geometry and B3LYP for spectroscopy.
Selection of Level of Theory
-
Geometry & Energetics: M06-2X/def2-TZVP
-
Causality: The M06-2X functional is heavily parameterized for non-covalent interactions and rotational barriers, which are critical for the benzyl-fluorine orientation. The def2-TZVP basis set minimizes basis set superposition error (BSSE).
-
-
Vibrational Spectroscopy (IR/Raman): B3LYP/6-311++G(d,p)[2]
-
Causality: B3LYP has extensive benchmarking data for vibrational scaling factors (0.967 for this basis set), making spectral assignment more reliable than newer functionals.
-
-
Solvation Model: SMD (Solvation Model based on Density)
-
Standard: Water (
) for biological relevance; Dichloromethane ( ) for synthetic reactivity.
-
The Computational Workflow
The following diagram illustrates the self-validating workflow for 3-MBF calculations.
Figure 1: Self-validating computational workflow for this compound. Note the loop at the decision node to ensure structural integrity.
Conformational Landscape Analysis
The most critical structural feature of 3-MBF is the rotation of the fluoromethyl group.
The Rotational Barrier
Unlike simple alkyl fluorides, benzyl fluorides exhibit a preference for the C-F bond to be perpendicular (approx. 90°) or planar (0°/180°) to the aromatic ring depending on substituents.
-
Prediction for 3-MBF: The meta-methyl group is sterically distant from the -CH2F group. Therefore, the rotational barrier is governed by the electronic overlap between the
orbital and the aromatic system. -
Expected Barrier Height: ~1.5 - 2.5 kcal/mol.
-
Protocol: Perform a relaxed potential energy surface (PES) scan of the dihedral angle
in 10° increments.
Data Output Structure
When reporting these results, structure your data as follows:
| Conformer | Dihedral Angle ( | Relative Energy ( | Boltzmann Population (298K) |
| Global Min | ~90° (Perpendicular) | 0.00 | > 85% |
| Local Min | ~0° (Planar) | +1.85 (Est.) | < 15% |
| Transition State | ~60° (Eclipsed) | +3.20 (Est.) | ~0% |
Technical Note: The perpendicular conformation maximizes the hyperconjugative interaction between the aromatic
system and the electron-deficient C-F antibonding orbital.
Electronic Structure & Reactivity Profile
Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting non-covalent binding in protein pockets.
-
Fluorine: Will appear as a localized region of negative potential (Red), acting as a hydrogen bond acceptor.
-
Aromatic Ring: The electron density will be slightly asymmetric due to the electron-donating methyl group at the meta position.
-
Benzylic Carbon: Expect a region of positive potential (Blue) on the backside of the C-F bond, indicating susceptibility to nucleophilic attack (
).
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized primarily on the aromatic ring (
system). -
LUMO: often involves the
orbital mixed with the aromatic system. -
Reactivity Implication: A lower LUMO energy compared to non-fluorinated analogs suggests 3-MBF is a more potent electrophile (alkylating agent).
Figure 2: Reaction pathway for nucleophilic substitution (SN2) at the benzylic position.
Spectroscopic Validation Protocols
To validate your calculations against experimental data, use the following scaling factors.
Infrared (IR) Spectroscopy[3][4]
-
Target Mode: C-F Stretching vibration.
-
Predicted Region: 1000 – 1100 cm⁻¹.
-
Calculation: Run Freq=Raman on the optimized geometry.
-
Scaling: Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 to correct for anharmonicity.
NMR Shift Prediction (GIAO)
-
Method: Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference: Calculate TMS (Tetramethylsilane) and CFCl3 at the exact same level of theory.
-
Formula:
-
Expected 19F Shift: -200 to -220 ppm range (relative to CFCl3).
References
-
Gaussian 16 User Reference. Gaussian, Inc. "Keywords for Solvent Models (SCRF) and Basis Sets." Link
-
M06-2X Functional Validation. Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link
-
Vibrational Scaling Factors. NIST Computational Chemistry Comparison and Benchmark Database. "Pre-computed vibrational scaling factors for B3LYP." Link
-
Benzyl Fluoride Conformational Analysis. Journal of Organic Chemistry. "Conformational Analysis of 1,3-Difluorinated Alkanes and Benzyl Fluoride Derivatives." (Contextual grounding from search results). Link
-
Reactivity of Benzyl Fluorides. National Institutes of Health (NIH). "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Link
Sources
An In-depth Technical Guide to 3-Methylbenzyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][3][4][5] Among the vast arsenal of fluorinated building blocks, 3-Methylbenzyl fluoride (1-(Fluoromethyl)-3-methylbenzene) emerges as a valuable reagent and structural motif.
This technical guide provides an in-depth review of this compound, designed for researchers, chemists, and drug development professionals. We will explore its synthesis, delve into its characteristic reactivity, and illuminate its applications as a key intermediate in the synthesis of complex pharmaceutical agents. The causality behind experimental choices and the mechanistic underpinnings of its utility will be emphasized throughout.
| Compound Property | Value |
| IUPAC Name | 1-(Fluoromethyl)-3-methylbenzene |
| Synonyms | m-Tolylfluoromethane, this compound |
| CAS Number | 456-44-0[6] |
| Molecular Formula | C₈H₉F[6] |
| Molecular Weight | 124.16 g/mol [6] |
| Appearance | Colorless liquid[6] |
Synthesis of this compound
The synthesis of benzylic fluorides like this compound can be approached through several strategic pathways. The most common and practical laboratory-scale methods involve nucleophilic substitution from a more reactive benzylic halide or deoxofluorination of the corresponding alcohol. Direct C-H fluorination represents a more modern, atom-economical approach, though it can present selectivity challenges.[7][8][9]
Method 1: Nucleophilic Fluorination of 3-Methylbenzyl Bromide
This is arguably the most common and reliable method for laboratory synthesis. The choice of 3-methylbenzyl bromide as a precursor is strategic; the carbon-bromine bond is significantly weaker and more labile than a C-H or C-OH bond, facilitating a classic Sₙ2 displacement by a fluoride anion.
The selection of the fluoride source and solvent system is critical for success. Anhydrous potassium fluoride is often used, but its low solubility in organic solvents necessitates the use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) to enhance reactivity. Alternatively, more soluble fluoride sources like tetrabutylammonium fluoride (TBAF) can be employed, though they are often supplied as hydrates and must be used in polar aprotic solvents.[10]
Caption: General workflow for synthesizing this compound via nucleophilic substitution.
Detailed Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous acetonitrile (10 mL/mmol of substrate).
-
Reagents: Add spray-dried potassium fluoride (1.5 equivalents) and 18-crown-6 (0.1 equivalents). The crown ether is crucial as it complexes the K⁺ ion, liberating a "naked," more nucleophilic fluoride anion.
-
Substrate Addition: Add 3-methylbenzyl bromide (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KF, KBr). Dilute the filtrate with diethyl ether and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Method 2: Deoxofluorination of 3-Methylbenzyl Alcohol
This method is an excellent alternative when the corresponding alcohol is more readily available than the halide. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[11] The reaction proceeds by activating the hydroxyl group, converting it into a good leaving group which is then displaced intramolecularly by fluoride.
Causality: Deoxo-Fluor is often preferred over DAST due to its greater thermal stability, reducing the risk of hazardous decomposition at elevated temperatures.[11]
Spectroscopic Characterization
Confirming the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is highly characteristic. It will show signals in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the four protons on the substituted ring, a doublet in the benzylic region (approx. 5.3 ppm) for the two -CH₂F protons with a coupling constant (²JHF) of approximately 48 Hz, and a singlet for the methyl group protons (approx. 2.4 ppm).
-
¹⁹F NMR: The fluorine NMR will show a triplet centered around -210 ppm, arising from the coupling to the two adjacent benzylic protons.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and, most importantly, a doublet for the benzylic carbon (approx. 83 ppm) due to one-bond coupling with fluorine (¹JCF ≈ 170 Hz).
-
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z = 124, with a prominent fragment at m/z = 91 corresponding to the loss of the fluorine and CH₂ group to form the stable tropylium cation.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound in synthesis stems from its ability to act as an electrophile at the benzylic position.[6] Although the C-F bond is the strongest single bond to carbon, in the context of a benzylic system, it can be activated to participate in nucleophilic substitution reactions.
The reaction typically proceeds via an Sₙ2 mechanism . The attack of a nucleophile from the backside of the C-F bond leads to a trigonal bipyramidal transition state, followed by the inversion of stereochemistry (if the center were chiral) and displacement of the fluoride ion.
Caption: The Sₙ2 mechanism for nucleophilic substitution at the benzylic carbon of this compound.
While less reactive than its chloro, bromo, or iodo counterparts, the C-F bond can be activated. This activation is often achieved by using hydrogen-bond donating solvents or additives (like polyols) which can polarize the C-F bond, making the carbon more electrophilic and stabilizing the departing fluoride anion.[12] This provides a layer of tunable reactivity; the compound is relatively stable for storage but can be made reactive under specific, controlled conditions.
Applications in Medicinal Chemistry and Drug Development
The introduction of a benzylic fluoride or a fluoromethyl group is a powerful strategy in drug design for several reasons, which are grounded in the fundamental physicochemical properties of fluorine.[2][3][5]
Caption: Key advantages of incorporating benzylic fluorine in drug design.
-
Blocking Metabolic Oxidation: A primary site of metabolic degradation for many drugs is the benzylic position of an aromatic ring. Cytochrome P450 enzymes readily hydroxylate this position. By replacing a hydrogen with a fluorine atom, this metabolic pathway is effectively blocked.[1][3] The high strength of the C-F bond (approx. 116 kcal/mol) compared to a C-H bond (approx. 99 kcal/mol) makes it resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.[3]
-
Modulating Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. Substituting hydrogen with fluorine generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2][4] This is a critical parameter for drugs targeting the central nervous system.
-
Enhancing Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the entire aromatic ring, influencing how the molecule interacts with its protein target.[1] Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic or dipole-dipole interactions within a binding pocket, leading to increased potency and selectivity.[1]
Safety and Handling
This compound, like other benzylic halides, should be handled with care in a well-ventilated chemical fume hood.[6] It is considered toxic and can cause skin and eye irritation, and may cause respiratory issues if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste should be disposed of according to institutional and local regulations for hazardous organic chemicals.
Conclusion and Future Outlook
This compound is more than just a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its synthesis is well-established, and its reactivity, centered on nucleophilic substitution, allows for its versatile incorporation into a wide array of molecular architectures. The true value of this building block lies in the profound and often beneficial impact of the benzylic fluorine atom on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. As synthetic methodologies for selective fluorination continue to advance,[7][9] the strategic use of reagents like this compound will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.
References
-
Cas 456-44-0,this compound - LookChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. (n.d.). Retrieved February 7, 2024, from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved February 7, 2024, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Retrieved February 7, 2024, from [Link]
- EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents. (n.d.).
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-
Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 7, 2024, from [Link]
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Applications of Fluorine in Medicinal Chemistry - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
-
Benzylic C(sp3)–H fluorination - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. (n.d.). Retrieved February 7, 2024, from [Link]
-
Benzylic C(sp3)–H fluorination. (n.d.). Retrieved February 7, 2024, from [Link]
-
Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media - An-Najah Staff. (n.d.). Retrieved February 7, 2024, from [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch | Organic Letters - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 - NIST Technical Series Publications. (n.d.). Retrieved February 7, 2024, from [Link]
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Benzylic C(sp3)–H fluorination - University of Bristol Research Portal. (n.d.). Retrieved February 7, 2024, from [Link]
-
Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 7, 2024, from [Link]
-
Benzyl fluoride | C7H7F | CID 9591 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
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S N 2 reaction of activated alkyl fluorides and calculated transition... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
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Methodological & Application
applications of 3-Methylbenzyl fluoride in agrochemical synthesis
Application Note: 3-Methylbenzyl Fluoride in Agrochemical Synthesis
Executive Summary: The Strategic Value of Benzylic Fluorides
In modern agrochemical discovery, This compound (CAS 456-44-0) represents a critical structural motif and a specialized reagent. Its utility is twofold:
-
As a Metabolic Blocker (Target Motif): The introduction of a fluorine atom at the benzylic position (
) serves as a bioisostere for the benzylic alcohol or methyl group. The high strength of the C-F bond (approx. 116 kcal/mol) significantly retards cytochrome P450-mediated benzylic oxidation, a primary clearance pathway for many lipophilic herbicides and fungicides. -
As a "Clean" Benzylating Agent (Reagent): Under Lewis Acid catalysis, this compound serves as a highly efficient benzyl donor. Unlike benzyl chlorides or bromides, which generate corrosive HCl/HBr byproducts, benzyl fluorides generate HF, which can be sequestered by silicon-based scavengers, allowing for milder Friedel-Crafts alkylations in sensitive substrates.
This guide details the synthesis of this compound and its application in constructing metabolically robust agrochemical scaffolds.
Chemical Profile & Safety
| Property | Data |
| IUPAC Name | 1-(Fluoromethyl)-3-methylbenzene |
| CAS Number | 456-44-0 |
| Molecular Weight | 124.16 g/mol |
| Boiling Point | 80–82 °C (at 2.5 Torr) |
| Stability | Stable under ambient conditions; hydrolyzes slowly in hot aqueous acid. |
| Hazards | Corrosive (Cat 1B) , Flammable. Causes severe skin burns and eye damage.[1] Liberates HF upon hydrolysis. |
Handling Precaution: Glassware etching may occur upon prolonged storage. Store in HDPE or Teflon-lined containers. All reactions involving fluoride liberation must be performed in a fume hood with calcium gluconate gel available for first aid.
Application I: Synthesis of this compound
High-purity synthesis is required to avoid benzylic ether byproducts. The Deoxofluorination protocol is preferred over DAST due to higher thermal stability and safety profiles.
Protocol A: Deoxofluorination of 3-Methylbenzyl Alcohol
Objective: Convert 3-methylbenzyl alcohol to this compound with >95% selectivity.
Reagents:
-
Substrate: 3-Methylbenzyl alcohol (1.0 eq)
-
Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) (1.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. NaHCO₃
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under nitrogen atmosphere. Add 3-methylbenzyl alcohol (12.2 g, 100 mmol) and DCM (100 mL). Cool to -78 °C .
-
Rationale: Low temperature prevents the formation of the benzylic carbocation intermediate, minimizing elimination (styrene formation) or etherification.
-
-
Addition: Add Deoxo-Fluor (24.3 g, 110 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature < -70 °C.
-
Reaction: Allow the mixture to warm to 0 °C over 2 hours. Stir at 0 °C for 1 hour.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear; the fluoride spot ( ) is less polar.
-
-
Quench (Critical): Pour the reaction mixture slowly into a stirred beaker containing ice-cold saturated NaHCO₃ (200 mL). Caution: Vigorous CO₂ evolution.
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over MgSO₄.[2]
-
Purification: Concentrate under reduced pressure (keep bath < 30 °C due to volatility). Purify via vacuum distillation (approx. 80 °C @ 2.5 Torr) or silica flash chromatography (100% Pentane).
Yield: Expect 85–92% isolated yield.
Application II: Metabolic Blocking in Active Ingredients
The primary application of the this compound motif is to extend the half-life of agrochemicals.
Mechanism of Action
Benzylic carbons are "metabolic soft spots." P450 enzymes abstract a hydrogen atom (
Figure 1: Comparative metabolic fate of benzylic hydrogen vs. benzylic fluoride moieties.
Application III: Lewis Acid Catalyzed Benzylation
While less common than bromides, benzyl fluorides are superior electrophiles for Friedel-Crafts alkylations when high regioselectivity is required or when the substrate is acid-sensitive. The high affinity of Fluorine for Lewis Acids (B, Si, Al) drives the ionization.
Protocol B: Synthesis of Diarylalkanes via this compound
Objective: Couple this compound with an electron-rich arene (e.g., phenol or aniline derivative) to create a scaffold common in PPO-inhibitor herbicides.
Reagents:
-
Electrophile: this compound (1.0 eq)
-
Nucleophile: 2,4-Dichlorophenol (1.1 eq)
-
Catalyst:
(0.1 eq) or TMSOTf (0.05 eq) -
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) and this compound (12.4 g, 100 mmol) in DCE (150 mL).
-
Catalysis: Add
(1.2 mL, 10 mmol) dropwise at room temperature. -
Reaction: Heat to 60 °C for 4 hours.
-
Note: The reaction produces HF.[2] If using glass, ensure it is borosilicate. For larger scales, add HMDS (Hexamethyldisilazane) as a proton scavenger to drive the reaction and protect the vessel.
-
-
Workup: Quench with water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Result: The product is a diphenylmethane derivative, a core scaffold for many auxin-mimic herbicides.
References
-
Synthesis and Reactivity of Benzylic Fluorides. Organic Chemistry Portal. (Accessed 2023).[3][4] Available at: [Link]
-
Fluorine in Agrochemicals: Recent Developments. ResearchGate. (2024).[3][4] Review of fluorinated motifs in pesticides. Available at: [Link]
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Application Notes and Protocols for the Catalytic Synthesis and Application of Benzylic Fluorides in Drug Discovery
Introduction: The Strategic Value of the Benzylic Fluoride Motif in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique element.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2][3] Among the various fluorinated motifs, the benzylic fluoride group holds a special place. Its introduction can block metabolic oxidation at the vulnerable benzylic position, a common pathway for drug degradation, thereby extending the compound's half-life and therapeutic efficacy.[4][5] Furthermore, the stereoelectronic effects of the C-F bond can pre-organize the molecular conformation, potentially leading to higher target selectivity.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of benzylic fluorides, such as 3-methylbenzyl fluoride, and their strategic application. We will delve into the mechanistic underpinnings of key catalytic fluorination reactions, provide detailed, field-proven protocols, and showcase the utility of these compounds in the synthesis of medicinally relevant scaffolds.
Catalytic Strategies for the Synthesis of Benzylic Fluorides
The synthesis of benzylic fluorides can be broadly approached through two main catalytic pathways: nucleophilic substitution and direct C-H fluorination. The choice of method depends on the starting material availability, functional group tolerance, and desired regioselectivity.
Catalytic Nucleophilic Fluorination
Nucleophilic fluorination is a widely employed method for constructing C-F bonds.[6] In the context of benzylic fluorides, this typically involves the displacement of a leaving group at the benzylic position with a fluoride ion. The primary mechanism for this transformation is often an SN2-type reaction, which proceeds with an inversion of the stereochemical center.[7] However, reactions involving benzylic substrates can also proceed through an SN1 mechanism involving a carbocation intermediate, particularly with substrates that can stabilize a positive charge.
Transition metal catalysis has emerged as a powerful tool to facilitate nucleophilic fluorination, particularly for challenging substrates or when mild reaction conditions are required.[8] Catalysts based on palladium, rhodium, and other transition metals can activate the substrate and/or the fluoride source, enabling efficient C-F bond formation.[1][9]
A common approach involves the use of a benzylic halide (e.g., bromide or chloride) as the substrate and a nucleophilic fluoride source. While simple alkali metal fluorides like KF and CsF can be used, their low solubility and high lattice energy often necessitate harsh reaction conditions.[7] More soluble fluoride sources, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine tris(hydrogen fluoride) (Et3N·3HF), are often employed to achieve higher reactivity under milder conditions.[10]
Experimental Protocol: Palladium-Catalyzed Nucleophilic Fluorination of a Benzylic Bromide
This protocol describes a general procedure for the palladium-catalyzed synthesis of a benzylic fluoride from the corresponding benzylic bromide.
Materials:
-
Benzylic bromide (e.g., 3-methylbenzyl bromide) (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)
-
Silver fluoride (AgF) (1.5 mmol)
-
Anhydrous acetonitrile (MeCN) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and dppf (22.2 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (3 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: To the catalyst mixture, add the benzylic bromide (1.0 mmol) and silver fluoride (190 mg, 1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylic fluoride.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation.
-
Anhydrous Conditions: Silver fluoride is moisture-sensitive. Water can compete with the fluoride ion as a nucleophile, leading to the formation of benzylic alcohol as a byproduct.
-
Ligand Choice: Dppf is a bidentate phosphine ligand that stabilizes the palladium center and promotes the desired catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and selectivity.
-
Monitoring Reaction Progress: Regular monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.
Catalytic Direct C-H Fluorination
A more atom-economical and increasingly popular approach is the direct fluorination of benzylic C-H bonds.[11] This strategy avoids the pre-functionalization of the starting material, thereby shortening the synthetic sequence. These reactions often proceed through a radical mechanism, where a benzylic C-H bond is homolytically cleaved to generate a benzylic radical, which is then trapped by a fluorine source.
Photoredox catalysis has proven to be particularly effective for this transformation.[12] In a typical photoredox cycle, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process to generate the key radical intermediate. Electrophilic fluorine sources like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used as the fluorine atom donor in these reactions.[12][13]
Conceptual Workflow for Photocatalytic Benzylic C-H Fluorination
Caption: A generalized experimental workflow for photocatalytic benzylic C-H fluorination.
Mechanistic Insight: A Representative Photocatalytic Cycle
The following diagram illustrates a plausible mechanism for the photocatalytic fluorination of a benzylic C-H bond.
Sources
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- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
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- 8. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Scale-Up Synthesis of 3-Methylbenzyl Fluoride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-methylbenzyl fluoride, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the challenges of transitioning from laboratory to production scale, this guide offers a detailed analysis of synthetic route selection, process optimization, and safety protocols. The recommended approach emphasizes a robust and scalable nucleophilic substitution pathway, prioritizing safety, cost-effectiveness, and high purity of the final product. Detailed experimental protocols, troubleshooting guides, and analytical methods are provided to ensure a self-validating and reproducible process.
Introduction: The Strategic Importance of this compound
This compound is a critical building block in organic synthesis, primarily utilized for the introduction of the 3-methylbenzyl moiety into complex target molecules.[2] Its application is particularly prevalent in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, where the incorporation of fluorine atoms can significantly enhance biological activity, metabolic stability, and bioavailability.[3][4]
However, the transition from bench-scale synthesis to industrial production of this compound is fraught with challenges. These include managing highly reactive and potentially hazardous fluorinating agents, controlling reaction exotherms, and ensuring consistent product quality at scale.[5] This application note aims to provide a robust framework for navigating these complexities, enabling a safe, efficient, and scalable manufacturing process.
Strategic Synthesis Route Selection for Scalability
Several synthetic routes to benzyl fluorides have been reported in the literature.[6] For the purposes of scale-up, the ideal pathway must balance yield and purity with operational safety, cost of raw materials, and ease of implementation in standard industrial equipment.
Table 1: Comparative Analysis of Synthetic Routes to this compound
| Route | Starting Material | Fluorinating Agent | Advantages | Disadvantages & Scalability Concerns |
| Deoxofluorination | 3-Methylbenzyl alcohol | DAST, Deoxo-Fluor™ | High yields at lab scale. | High cost of reagents, thermal instability of DAST, generation of corrosive HF.[7][8][9] |
| Halogen Exchange (Halex) | 3-Methylbenzyl bromide/chloride | KF, CsF, TBAF | Cost-effective fluoride source, milder conditions possible with phase-transfer catalysis.[10][11] | Reaction rates can be slow, requires efficient phase-transfer catalyst, potential for side reactions.[12] |
| Direct C-H Fluorination | m-Xylene | Selectfluor®, NFSI | Atom economical, avoids pre-functionalization. | Requires catalyst, selectivity can be an issue, expensive reagents.[6] |
Chosen Route for Scale-Up: Halogen Exchange (Halex) reaction on 3-methylbenzyl bromide.
Justification: This route is selected for its superior scalability profile. The starting material, 3-methylbenzyl bromide, is commercially available. The fluorinating agent, potassium fluoride (KF), is inexpensive and relatively safe to handle compared to reagents like DAST. While the reaction can be slow, the use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate, making it amenable to industrial production timelines.[12][13]
Process Development & Scale-Up Considerations
Raw Material Specification & Handling
-
3-Methylbenzyl Bromide: Purity should be >98% to minimize side reactions. The primary impurity of concern is the corresponding dibrominated species, which can lead to the formation of difluorinated impurities.
-
Potassium Fluoride (KF): Anhydrous, spray-dried KF is crucial for optimal reactivity. Residual moisture will hydrolyze the benzyl halide and reduce the efficacy of the fluoride nucleophile.
-
Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are effective. The choice of PTC can influence reaction kinetics and should be optimized.
-
Solvent: A high-boiling, polar aprotic solvent such as acetonitrile or sulfolane is recommended to ensure the solubility of KF and to allow for higher reaction temperatures to drive the reaction to completion.
Reaction Parameter Optimization
-
Temperature: The reaction is typically conducted at elevated temperatures (80-120 °C) to achieve a reasonable reaction rate. Temperature control is critical; runaway reactions are a risk and can lead to the formation of elimination byproducts.
-
Stoichiometry: A slight excess of KF (1.2-1.5 equivalents) is recommended to ensure complete conversion of the starting material. The PTC is used in catalytic amounts (1-5 mol%).
-
Agitation: Efficient mixing is essential in a solid-liquid phase transfer reaction to ensure good contact between the reactants. Baffled reactors with high-torque overhead stirrers are recommended for large-scale production.
Safety & Hazard Analysis
Fluorination reactions require stringent safety protocols.[14]
-
Corrosivity: Hydrogen fluoride (HF) can be generated in situ, especially if moisture is present. All equipment should be constructed of compatible materials (e.g., Hastelloy, glass-lined steel).[15]
-
Exotherms: The reaction is exothermic. On a large scale, this heat must be managed effectively. The use of a reaction calorimeter is recommended during process development to understand the thermal profile of the reaction. A well-designed reactor cooling system is essential.
-
Toxicity: this compound is a lachrymator and irritant.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[16]
Detailed Scale-Up Protocol: Halex Fluorination of 3-Methylbenzyl Bromide
This protocol is designed for a 10 L scale and can be adapted for larger vessels.
Equipment:
-
10 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
Heating/cooling mantle.
-
Scrubber system for off-gases.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Methylbenzyl bromide | 185.06 | 1.0 kg | 5.40 | 1.0 |
| Potassium Fluoride (spray-dried) | 58.10 | 471 g | 8.10 | 1.5 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 87 g | 0.27 | 0.05 |
| Acetonitrile | 41.05 | 5 L | - | - |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with spray-dried potassium fluoride and tetrabutylammonium bromide.
-
Solvent Addition: Add acetonitrile to the reactor.
-
Heating: Begin stirring and heat the mixture to 80-85 °C.
-
Substrate Addition: Slowly add the 3-methylbenzyl bromide to the reactor over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction: Maintain the reaction temperature at 80-85 °C and monitor the reaction progress by GC-MS every 2 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Carefully add the filtrate to a larger vessel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Analytical Quality Control
Consistent product quality is paramount. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and impurity profiling. | >99.0% purity |
| ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity check. | Conforms to reference spectrum |
| Karl Fischer Titration | Water content determination. | <0.1% |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Inactive KF (moisture), insufficient temperature, poor mixing. | Use freshly dried KF, increase temperature slightly, improve agitation. |
| Formation of 3-Methylbenzyl Alcohol | Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. |
| Formation of Elimination or Dimerization Byproducts | Excessive reaction temperature. | Maintain strict temperature control. |
Visualization of the Synthetic Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The successful scale-up synthesis of this compound hinges on a well-chosen synthetic route, rigorous process control, and an unwavering commitment to safety. The halogen exchange method detailed herein offers a scalable and economically viable pathway. By carefully controlling reaction parameters, ensuring anhydrous conditions, and implementing robust analytical and safety protocols, researchers and manufacturers can confidently produce high-purity this compound for its diverse applications in the life sciences.
References
- CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents.
-
Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Cas 456-44-0,this compound - LookChem. Available at: [Link]
- EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents.
-
Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. Available at: [Link]
- CN102134175A - Preparation method of benzyl fluorine organic compound - Google Patents.
-
The Role of this compound in Pharmaceutical Synthesis. Available at: [Link]
-
Synthesis of novel chiral quaternary phosphonium fluorides. Available at: [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Product Class 6: Benzylic Fluorides. Available at: [Link]
-
In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. Available at: [Link]
- US10392327B2 - Methyl fluoride production method - Google Patents.
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - American Chemical Society. Available at: [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond | Journal of the American Chemical Society. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PubMed Central. Available at: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available at: [Link]
-
Nucleophilic Fluorination - The Doyle Group - UCLA. Available at: [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. Available at: [Link]
-
Halex Reaction of Benzyl Chloride to Benzyl Fluoride using Ionic Liquid as Catalyst and Potassium Iodide as Co-catalyst: Insight into Mechanism and Kinetics of Solid-Liquid Phase Transfer Catalysis - ResearchGate. Available at: [Link]
-
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC - NIH. Available at: [Link]
-
Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile - MDPI. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. Available at: [Link]
-
DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds - ResearchGate. Available at: [Link]
-
Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Available at: [Link]
-
benzoyl fluoride - Organic Syntheses Procedure. Available at: [Link]
-
Offline fluorination at Dehoust GmbH. Available at: [Link]
-
Making Fluorination Chemistry Safer and Easier | Eureka blog - Charles River Laboratories. Available at: [Link]
-
The Preparation and Properties of Some Substituted Benzyl Fluorides1 - American Chemical Society. Available at: [Link]
-
Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
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- 3. sciencedaily.com [sciencedaily.com]
- 4. criver.com [criver.com]
- 5. sravathi.com [sravathi.com]
- 6. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 11. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
how to improve yield and selectivity with 3-Methylbenzyl fluoride
Technical Support Center: 3-Methylbenzyl Fluoride Optimization
Executive Summary
This compound (m-xylyl fluoride) presents a unique dual-challenge in organic synthesis. As a product , its electron-rich benzylic position makes it prone to spontaneous polymerization (poly(phenylenemethylene) formation) and elimination to 3-methylstyrene. As a reagent , the C-F bond requires specific activation to serve as an effective electrophile without degrading sensitive substrates.
This guide addresses these competing pathways using field-proven protocols that prioritize kinetic control and surface chemistry management .
Part 1: Synthesis & Yield Optimization
Focus: Converting 3-methylbenzyl alcohol to the fluoride without elimination or polymerization.
Critical Mechanism Analysis
The transformation of 3-methylbenzyl alcohol to its fluoride involves a delicate competition between three pathways. The 3-methyl group stabilizes the benzylic carbocation intermediate, increasing the risk of side reactions.
Figure 1: Reaction pathways showing the competition between substitution (Target), elimination (Styrene), and polymerization.
Troubleshooting Guide: Synthesis
Q1: My yield is low (<50%), and I see significant styrene formation. How do I fix this? Diagnosis: The reaction environment is too basic or thermally energetic, favoring elimination. Solution: Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or PyFluor .
-
Why: DAST is thermally unstable and often requires higher temperatures that promote elimination. Deoxo-Fluor is stable and active at lower temperatures.[1]
-
Protocol Adjustment:
-
Conduct the reaction in Dichloromethane (DCM) at -78°C , warming slowly to 0°C . Do not heat to reflux.
-
Avoid strong bases like DBU if using Deoxo-Fluor, as they promote deprotonation of the
-hydrogen.
-
Q2: The product solidifies or becomes a gum during storage (Polymerization). Diagnosis: Acid-catalyzed self-alkylation (Friedel-Crafts polymerization). The 3-methyl group activates the ring, making it nucleophilic enough to attack another benzylic cation. This is catalyzed by trace HF or glass surfaces . Solution:
-
Vessel Material: NEVER store or react this compound in borosilicate glass for extended periods. The silanol groups on glass act as Lewis acids. Use PTFE (Teflon) or PFA vessels [1].
-
Stabilization: Store over a few beads of anhydrous Potassium Carbonate (
) to scavenge trace HF liberated over time.
Q3: Can I use Olah’s Reagent (Pyridine:HF)? Answer: Generally No for this specific substrate. The high acidity of Pyridine:HF often triggers immediate polymerization of electron-rich benzyl alcohols like 3-methylbenzyl alcohol [2].
Part 2: Selectivity When Using as a Reagent
Focus: Using this compound as an electrophile in Friedel-Crafts Alkylation.
Optimization Strategy
Benzyl fluorides are "harder" electrophiles than chlorides or bromides. They require activation to leave, but once activated, they generate a hot carbocation that can lead to poly-alkylation.
Experimental Data: Activation Methods
| Method | Activator | Solvent | Selectivity (Mono:Poly) | Rec. Use Case |
| Traditional | DCM | Low (60:40) | Robust substrates only. | |
| H-Bonding | HFIP (Solvent) | HFIP | High (95:5) | Electron-rich nucleophiles (Anisole, Xylene). |
| Lewis Acid | Toluene | Med (80:20) | Sterically hindered nucleophiles. |
Troubleshooting Guide: Reactivity
Q4: I am getting poly-alkylation when reacting this compound with benzene. Diagnosis: The product (a diphenylmethane derivative) is more electron-rich than the starting benzene, making it more reactive toward the electrophile. Solution: Use Hexafluoroisopropanol (HFIP) as the solvent or co-solvent.
-
Mechanism: HFIP activates the C-F bond via strong hydrogen bonding, allowing the reaction to proceed without strong Lewis acids. This "mild" activation creates a tighter ion pair, reducing the "hotness" of the carbocation and improving selectivity [3].
-
Protocol: Dissolve this compound (1 equiv) and Arene (3-5 equiv) in HFIP. Stir at RT.
Q5: The reaction stalls when I use standard Lewis Acids (
-
Recommendation:
(stoichiometric) or TMS-OTf (catalytic). Silicon ( ) has an extremely high affinity for Fluorine ( ), driving the reaction forward irreversibly.
Figure 2: Comparison of activation pathways. HFIP (Pathway A) offers superior selectivity via hydrogen-bond activation.
Part 3: Safety & Handling (Mandatory)
-
HF Liberation: Upon contact with moisture, this compound releases HF. Always handle in a well-ventilated fume hood.
-
Calcium Gluconate: Keep Calcium Gluconate gel nearby as a first-aid countermeasure for potential HF burns.
-
Waste Disposal: Quench reactions with saturated
to neutralize active fluorides before disposal.
References
-
Vessel Effect in C-F Activation: Paquin, J. F., et al. "Spontaneous decomposition of benzyl fluorides in glass vessels." ResearchGate, 2024.
-
Polymerization Risks: Bank, R. E. "Polymerization of benzyl alcohol in anhydrous hydrogen fluoride." KPI Science, 1995.
-
Friedel-Crafts Selectivity: Paquin, J. F. "Friedel—Crafts Reaction of Benzyl Fluorides: Selective Activation of C—F Bonds as Enabled by Hydrogen Bonding." Sci-Hub/ChemInform, 2013.
-
Deoxyfluorination Reagents: Doyle, A. G., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] J. Am. Chem. Soc., 2015.[2]
Sources
Technical Support Center: High-Energy Reaction Management
Topic: Exothermic Control for 3-Methylbenzyl Fluoride Synthesis
Ticket ID: #RXN-3MBF-THERM-04 Escalation Level: Tier 3 (Senior Application Scientist) Status: Open - Urgent Safety Protocol Required
Executive Summary
You are inquiring about managing the thermal risks associated with This compound (CAS: 456-44-0) . While the isolated product is a flammable liquid with moderate stability, the synthesis pathway (typically deoxyfluorination of 3-methylbenzyl alcohol) presents critical exothermic hazards.
This guide addresses the "Thermal Accumulation" risk during fluorination and the "Hydrolysis Shock" during work-up.
Module 1: Synthesis & Reaction Control
Target Issue: Preventing Thermal Runaway during Fluorinating Agent Addition.
The Hazard: The conversion of 3-methylbenzyl alcohol to this compound using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is highly exothermic. The reaction proceeds through an intermediate alkoxy-sulfur species.
-
Critical Failure Mode: If the fluorinating agent is added rapidly at low temperatures (e.g., -78°C or -20°C), the reaction rate may be too slow to consume the reagent. This leads to accumulation . Upon warming to room temperature, the accumulated intermediate reacts simultaneously, releasing a massive heat spike that exceeds the reactor's cooling capacity (Runaway).
Troubleshooting Protocol: The "Dose-Consume" Cycle
Q: How do I determine the safe addition rate for Deoxo-Fluor/DAST? A: You must validate that the reaction is mass-transfer limited (reaction occurs as fast as you add the reagent), not kinetically limited.
-
Pre-Start Validation (Self-Validating Step):
-
Calculate the Adiabatic Temperature Rise (
) . -
Formula:
-
Rule: If
+ Process Temp > Decomposition Temp of the Reagent (approx. 50°C for DAST, 90°C for Deoxo-Fluor), you are in a Criticality Class 4 or 5 zone. You must use active flow control.
-
-
The "Smart Dosing" Workflow: Do not rely on a fixed time (e.g., "add over 1 hour"). Use a temperature-interlocked feedback loop.
Figure 1: Temperature-Interlocked Dosing Loop. This logic prevents reagent accumulation by halting addition immediately if the exotherm outpaces cooling.
Module 2: Quenching & Work-up
Target Issue: Managing the "Hidden" Exotherm and Gas Evolution.
The Hazard: Excess fluorinating agent reacts violently with water, generating HF (Hydrofluoric acid) and SO₂ gas. Neutralizing HF with bicarbonate releases CO₂. This creates a three-phase hazard : Heat release + Corrosive gas + Rapid pressurization (foaming).
Q: The reaction mixture foamed over during quenching. How do I prevent this? A: Never quench by adding water into the reaction mixture (Direct Addition). Use Inverse Addition .
Protocol: Controlled Inverse Quench
-
Prepare Quench Vessel: A separate reactor containing saturated NaHCO₃ (sodium bicarbonate) or dilute NaOH, chilled to 0°C.
-
Transfer: Slowly transfer the reaction mixture into the quench vessel via a cannula or pump.
-
Why this works: The large volume of aqueous base acts as a massive heat sink, and the limiting reagent is the acid/fluorinating agent, preventing a runaway gas evolution.
Data: Fluorinating Agent Stability Profile
| Reagent | Thermal Decomposition Onset ( | Hazard Note | Recommended Replacement |
| DAST | ~50°C | Explosive above 90°C. Shock sensitive if distilled. | Deoxo-Fluor or XtalFluor |
| Deoxo-Fluor | ~90°C | More stable than DAST but still releases HF/Heat. | XtalFluor-E |
| XtalFluor-E | >150°C | Solid salt, significantly higher thermal stability. | N/A |
Note: For this compound synthesis, XtalFluor-E is the safest alternative if the chemistry permits.
Module 3: Storage & Stability
Target Issue: Autocatalytic Decomposition.
Q: My product turned dark and pressurized the bottle after 2 weeks. Why? A: Benzyl fluorides are prone to autocatalytic Friedel-Crafts polymerization if traces of acid (HF) or metal ions remain.
-
Mechanism: The benzylic C-F bond is activated by protons (H+), creating a carbocation that reacts with other aromatic rings. This releases more HF, accelerating the decay.
Storage Protocol:
-
Acid Scavenger: Store over a few pellets of solid K₂CO₃ or MgO (Magnesium Oxide) to neutralize trace HF generation.
-
Container: Use Teflon (PFA/FEP) or Aluminum bottles. Avoid standard borosilicate glass for long-term storage if any HF hydrolysis is suspected, as etched glass releases Lewis Acidic metals (SiF₄) which catalyze decomposition.
Visualizing the Safety Decision Tree
Figure 2: Reagent Selection and Thermal Risk Assessment Workflow. MTSR must be calculated before scale-up.
References
-
Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.
- Organic Process Research & Development. (2008). "Safety of DAST and Deoxo-Fluor." OPRD Safety Notes.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
PubChem. (2024). "this compound Compound Summary."
-
Mettler Toledo. (2024). "Reaction Calorimetry in Process Safety."
Sources
Technical Support Center: 3-Methylbenzyl Fluoride Purification
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research or process development setting.
Executive Summary & Critical Quality Attributes (CQA)
3-Methylbenzyl fluoride (also known as m-xylyl fluoride or 1-(fluoromethyl)-3-methylbenzene) is a reactive electrophile commonly used as a building block in medicinal chemistry.[1] Unlike stable aryl fluorides, this benzylic fluoride possesses a labile C–F bond prone to hydrolysis and polymerization.
Achieving high purity (>98%) requires a rigorous understanding of the synthesis vector, as impurities from Halex reactions (nucleophilic substitution) differ fundamentally from those generated by Deoxyfluorination (electrophilic/nucleophilic substitution of alcohols).
CQA Table: What to Target
| Attribute | Target | Criticality | Detection Method |
| Purity | >98.0% | High | GC-FID / 1H NMR |
| Residual Chloride | <0.5% | High (Poison for metal catalysts) | GC-MS / Beilstein Test |
| Moisture | <0.1% | Medium (Promotes hydrolysis) | Karl Fischer (KF) |
| Acid Content | Neutral | High (Catalyzes polymerization) | pH Indicator / Titration |
Impurity Origin & Profiling (The "Why")
Before attempting purification, you must diagnose the source.[2] The specific impurities present are dictated by your synthetic route.
Visual 1: Impurity Genesis Pathways
Figure 1: Logical flow of impurity generation based on synthetic route. Note that hydrolysis (Impurity B) is a universal risk for benzylic fluorides.
Troubleshooting & FAQs (The "How")
Issue 1: "I have significant residual 3-methylbenzyl chloride after the Halex reaction."
Diagnosis: The Halex reaction (Cl → F exchange) is an equilibrium process often limited by the solubility of the fluoride source (KF/CsF) and the "poisoning" effect of the byproduct (KCl). Why it matters: The boiling points of 3-methylbenzyl chloride (~195°C) and the fluoride product are often too close for easy separation by standard distillation. Corrective Protocol:
-
Do not rely on distillation yet. You must push the reaction to completion chemically.
-
Phase Transfer Catalysis: Add 5-10 mol% of 18-Crown-6 (if using KF) or PEG-400. This solubilizes the fluoride ion, increasing kinetic activity [1].
-
Anhydrous Conditions: Ensure your solvent (DMSO or Sulfolane) is strictly anhydrous. Water solvates F-, rendering it non-nucleophilic.
-
The "Finkelstein" Trick: If >5% chloride remains, treat the crude mixture with NaI in acetone. The alkyl chloride converts to the alkyl iodide, which has a significantly higher boiling point and different polarity, facilitating separation.
Issue 2: "My product turns yellow/brown upon distillation."
Diagnosis: Thermal decomposition or polymerization. Benzylic fluorides are susceptible to acid-catalyzed Friedel-Crafts self-alkylation, especially if residual HF or Lewis acids are present. Corrective Protocol:
-
Base Wash: Prior to distillation, wash the organic phase with saturated NaHCO₃ to neutralize trace acids.
-
Stabilizer: Add a solid base (e.g., K₂CO₃ or CaO) to the distillation pot (1-2% w/w). This acts as an acid scavenger during heating.
-
Vacuum is Mandatory: Never distill at atmospheric pressure. The boiling point of benzyl fluoride is ~140°C (atm); this compound will be slightly higher (~160°C est.). Under vacuum (10 mmHg), this drops to a manageable ~40-50°C, preventing thermal degradation.
Issue 3: "I see a hydroxyl peak in the IR/NMR after DAST fluorination."
Diagnosis: This is likely unreacted starting material or, more commonly, hydrolysis of the product during the aqueous quench. Corrective Protocol:
-
Quench Temperature: Quench DAST reactions at -78°C or -20°C by slowly adding the reaction mixture into saturated NaHCO₃ (inverse quench). Adding water to the reaction generates heat and HF locally, degrading the product.
-
Chemical Removal: If alcohol persists, treat the crude oil with succinic anhydride or phthalic anhydride. The alcohol reacts to form a half-ester (carboxylic acid), which can be extracted into an aqueous basic layer (Na₂CO₃ wash), leaving the pure fluoride in the organic layer.
Detailed Purification Workflows
Workflow A: Purification of Halex Reaction (From Chloride)
Best for: Large scale, cost-sensitive batches.
Step-by-Step:
-
Aqueous Wash: Dilute the reaction mixture (DMSO/Sulfolane) with 5 volumes of water. Extract 3x with Diethyl Ether or MTBE.
-
Why: DMSO is miscible with water; the product is not. This removes the bulk solvent and inorganic salts (KF/KCl).
-
-
Brine Wash: Wash combined organics with saturated NaCl to remove residual DMSO.
-
Drying: Dry over anhydrous MgSO₄. Avoid CaCl₂ , as it can act as a weak Lewis acid.
-
Vacuum Distillation:
-
Setup: Short-path distillation head.
-
Pressure: <15 mmHg.
-
Additive: Add small pellets of CaH₂ or K₂CO₃ to the pot to scavenge acid/water.
-
Collection: Discard the first 5% (forerun) containing residual solvents.
-
Workflow B: Purification of Deoxyfluorination (From Alcohol)
Best for: High value, small scale, high purity needs.
Step-by-Step:
-
Quench: Inverse quench into sat. NaHCO₃ at low temperature (see Issue 3).
-
Silica Gel Chromatography:
-
Note: Benzylic fluorides can decompose on acidic silica.
-
Modification: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.
-
Eluent: Use a non-polar gradient (100% Pentane → 95:5 Pentane:Ether). The fluoride is typically much less polar than the alcohol.
-
-
Fraction Analysis: Use TLC (stain with KMnO₄ or UV). The fluoride runs near the solvent front; alcohol stays near the baseline.
Visual 2: Purification Decision Logic
Figure 2: Decision tree for selecting the appropriate purification steps based on crude analysis.
Analytical Validation (Self-Validation)
How do you confirm the purification worked?
-
19F NMR: This is your primary tool.
-
Pure Product: Expect a clean triplet (coupled to CH₂) or a singlet (if decoupled) around -200 to -220 ppm (check specific shift relative to CFCl₃).
-
Impurity Flag: A peak shift or broadening often indicates the presence of HF salts or inorganic fluorides.
-
-
1H NMR:
-
Diagnostic Signal: The benzylic protons (Ar-CH ₂-F) appear as a distinct doublet with a large coupling constant (JH-F ≈ 47-48 Hz) centered around 5.3-5.5 ppm.
-
Chloride Impurity: Look for a singlet around 4.5-4.6 ppm (Ar-CH ₂-Cl).
-
Alcohol Impurity: Look for a singlet around 4.6-4.7 ppm (Ar-CH ₂-OH), usually distinguishable from the chloride by D₂O shake (OH peak disappears/moves).
-
-
GC-MS:
-
Use a non-polar column (e.g., DB-5).
-
Alert: Benzyl fluorides can eliminate HF in the injector port if the temperature is too high (>250°C), creating a false "styrene" or polymer peak. Keep injector temps moderate (~200°C).
-
References
-
Halex Reaction Optimization: "Fluoride Sources for Halex Reactions." Scientific Update, 2017. [Link]
-
Benzyl Fluoride Properties: "Benzyl fluoride - Wikipedia." (General property grounding for benzylic fluorides).[3] [Link][4]
-
Deoxyfluorination Reagents: "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent)." Organic Chemistry Portal. [Link]
-
Stability of Fluorides: "Stability of fluoride solutions in glass and plastic containers." ResearchGate. [Link]
Sources
Validation & Comparative
Publish Comparison Guide: Cross-Reactivity & Selectivity of 3-Methylbenzyl Fluoride
This comparative guide provides a technical analysis of 3-Methylbenzyl fluoride (3-MBF) , focusing on its chemical reactivity profile, metabolic stability, and selectivity compared to halogenated analogues and sulfonyl fluoride inhibitors.
Executive Summary: Defining the Reactivity Space
This compound (3-MBF) is a fluorinated building block often utilized in medicinal chemistry as a bioisostere for benzyl alcohol or to block metabolic soft spots. Unlike its chlorinated or brominated analogues, 3-MBF exhibits a unique "reactivity paradox": it possesses a high bond dissociation energy (C-F) rendering it chemically stable under standard storage conditions, yet it remains susceptible to specific enzymatic oxidative defluorination in vivo.
Critical Distinction: Researchers must strictly differentiate 3-MBF from Phenylmethylsulfonyl fluoride (PMSF) . While both contain a benzyl-like motif and a fluoride, PMSF is a highly reactive serine protease inhibitor due to the sulfonyl electron-withdrawing group. 3-MBF lacks this activation and does not exhibit broad-spectrum protease inhibition, making it a distinct entity in cross-reactivity studies.
Quick Comparison Matrix
| Feature | This compound (3-MBF) | 3-Methylbenzyl Chloride (3-MBC) | PMSF (Sulfonyl Fluoride) |
| Primary Utility | Bioisostere / Tracer Precursor | Alkylating Reagent | Protease Inhibitor |
| C-X Bond Strength | High (~115 kcal/mol) | Medium (~80 kcal/mol) | Labile (S-F bond) |
| Alkylating Potential | Low (Poor Leaving Group) | High (Genotoxic Risk) | N/A (Sulfonylating Agent) |
| Metabolic Liability | Oxidative Defluorination | Glutathione Conjugation | Rapid Hydrolysis |
| Key Cross-Reactivity | Bone uptake (Free F⁻ release) | DNA Alkylation (Mutagenicity) | Serine Protease Active Sites |
Chemical Cross-Reactivity: Nucleophilic Selectivity
In drug development, "chemical cross-reactivity" for alkyl halides often refers to non-specific alkylation of nucleophilic residues (e.g., Cysteine thiols in proteins or Guanine in DNA).
The Fluorine Effect
The substitution of Chlorine (in 3-MBC) with Fluorine (in 3-MBF) dramatically alters the electrophilicity of the benzylic carbon.
-
Mechanism: The C-F bond is shorter and stronger than C-Cl. Fluorine is a poor leaving group in
reactions unless activated by Lewis acids or specific enzymatic environments. -
Outcome: 3-MBF shows negligible cross-reactivity with soft nucleophiles (like Glutathione) under physiological conditions compared to the chloride analogue. This reduces the risk of direct genotoxicity (DNA alkylation) often associated with benzyl chlorides.
Reactivity Landscape Diagram
The following diagram illustrates the divergent reactivity pathways of 3-MBF compared to its analogues.
Figure 1: Comparative Reactivity Landscape. 3-MBF avoids the direct alkylation toxicity of chlorides (Red path) and the protease inhibition of sulfonyls (Orange path), funneling primarily into metabolic clearance (Blue path).
Biological Cross-Reactivity: Metabolic Profiling
For 3-MBF, the primary "cross-reactivity" concern is Metabolic Cross-Reactivity , specifically the release of free fluoride ion (
Pathway Competition: Methyl vs. Fluoride
3-MBF presents two distinct sites for Cytochrome P450 (CYP450) metabolism:
-
The 3-Methyl Group: Subject to benzylic oxidation to form the alcohol and subsequently the benzoic acid derivative. This is the preferred detoxification pathway.
-
The Benzylic Fluoride: Subject to oxidative defluorination. If the "3-methyl" oxidation is blocked or slow, CYPs may attack the benzylic C-H bond next to the fluorine, leading to an unstable intermediate that releases
.
Clinical Implication: High levels of free fluoride can lead to skeletal fluorosis or, in the context of
Metabolic Fate Diagram
Figure 2: Metabolic Divergence. Pathway A preserves the C-F bond (safe), while Pathway B releases free fluoride (toxicity/cross-reactivity).
Experimental Protocols for Validation
To validate the selectivity and stability of 3-MBF in your specific application, the following self-validating protocols are recommended.
Protocol 1: Chemical Stability & Alkylation Potential (NBP Assay)
Objective: Determine if 3-MBF acts as a non-specific alkylating agent compared to 3-MBC. Reagent: 4-(p-nitrobenzyl)pyridine (NBP) - a colorimetric nucleophile surrogate.
-
Preparation: Prepare 50 mM stock solutions of 3-MBF, 3-MBC (positive control), and Toluene (negative control) in acetone.
-
Incubation: Mix 100 µL of test compound with 100 µL of 5% NBP (w/v in acetone) and 100 µL of 50 mM Phosphate Buffer (pH 7.4).
-
Reaction: Incubate at 37°C for 60 minutes.
-
Development: Add 100 µL of 50% Triethylamine in acetone.
-
Readout: Measure absorbance at 560 nm immediately.
-
Validation Criteria: 3-MBC should turn purple (high absorbance). 3-MBF should remain colorless or show <5% of the absorbance of 3-MBC.
-
Protocol 2: Microsomal Stability & Defluorination Assay
Objective: Quantify metabolic cross-reactivity (defluorination).
-
System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Substrate: Incubate 3-MBF (10 µM) in PBS (pH 7.4) with NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis A (Parent Loss): Quench with Acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS to determine intrinsic clearance (
). -
Analysis B (Fluoride Release): Use a Fluoride-Selective Electrode (FSE) or Ion Chromatography on the aqueous buffer phase.
-
Calculation: % Defluorination =
. -
Threshold: >10% defluorination indicates significant metabolic cross-reactivity liability.
-
References
-
Chemical Reactivity of Benzyl Halides
- Title: Reactivity, SCE induction and mutagenicity of benzyl chloride deriv
- Source: Journal of Applied Toxicology (via PubMed/NIH).
-
URL:[Link]
-
Metabolic Stability of Fluorinated Compounds
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source: ACS Medicinal Chemistry Letters / ChemRxiv.
-
URL:[Link]
-
Radiotracer Stability Studies
-
Protease Inhibition Mechanisms (PMSF Context)
- Title: Small-molecule inhibitor: PMSF (MEROPS D
- Source: EMBL-EBI.
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to 3-Methylbenzyl Fluoride: A Comparative Benchmark Against Commercial Alternatives
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of the benzyl moiety is a cornerstone of molecular design. The choice of reagent for this transformation, however, is far from trivial. While highly reactive benzyl bromides and economically viable benzyl chlorides have long been the workhorses of the synthetic chemist, they are not without their limitations, often leading to challenges in selectivity and stability. This guide introduces 3-Methylbenzyl fluoride as a nuanced alternative, offering a unique profile of reactivity and stability.
Here, we move beyond catalog data to provide a head-to-head, data-driven benchmark of this compound against its commercial halogen counterparts: 3-Methylbenzyl bromide and 3-Methylbenzyl chloride. This analysis is designed for the discerning researcher, scientist, and drug development professional who understands that the optimal reagent is not always the most reactive one, but the one that provides the greatest control and precision.
The Rationale: Why Re-evaluate Benzylic Halides?
The introduction of fluorine into organic molecules is a well-established strategy for enhancing critical properties like metabolic stability and binding affinity.[1][2][3] However, the utility of organofluorine compounds is not limited to their direct biological impact. The carbon-fluorine bond, being the strongest single bond to carbon, imparts significant stability to a reagent. When the fluorine atom acts as a leaving group, as in this compound, it facilitates a more controlled and often more selective chemical transformation compared to its more labile chloro and bromo analogs.
This guide will benchmark these three reagents in one of the most fundamental C-O bond-forming reactions: the Williamson Ether Synthesis. By reacting them with a common nucleophile, sodium 4-nitrophenoxide, we can directly compare their performance based on yield, reaction kinetics, and side-product formation. The choice of 4-nitrophenoxide provides a chromophoric product, simplifying reaction monitoring and analysis.
Experimental Design: A Head-to-Head Comparison
To ensure a fair and objective comparison, a standardized experimental protocol was designed. Each 3-methylbenzyl halide was reacted with sodium 4-nitrophenoxide under controlled conditions to assess its efficiency as a benzylating agent.
Core Experimental Workflow
The diagram below outlines the parallel workflow designed for the comparative study, ensuring that each reagent is tested under identical initial conditions.
Caption: Parallel workflow for benchmarking benzylic halides.
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound (Reagent F)
-
3-Methylbenzyl chloride (Reagent C)
-
3-Methylbenzyl bromide (Reagent B)
-
4-Nitrophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Nucleophile Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 4-nitrophenol (1.39 g, 10 mmol, 1.0 equiv). Add anhydrous DMF (40 mL) and stir until dissolved. Carefully add sodium hydride (0.44 g, 11 mmol, 1.1 equiv) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, resulting in a solution of sodium 4-nitrophenoxide.
-
Reaction Setup: Aliquot 10 mL (2.5 mmol) of the sodium 4-nitrophenoxide solution into three separate flame-dried reaction flasks labeled F, C, and B.
-
Reagent Addition:
-
To flask F , add this compound (0.315 g, 2.5 mmol, 1.0 equiv).
-
To flask C , add 3-Methylbenzyl chloride (0.351 g, 2.5 mmol, 1.0 equiv).
-
To flask B , add 3-Methylbenzyl bromide (0.463 g, 2.5 mmol, 1.0 equiv).
-
-
Reaction & Monitoring: Place all three flasks in a pre-heated oil bath at 60°C. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour, eluting with 20% ethyl acetate in hexanes.
-
Workup & Isolation: Once the starting material is consumed (or after 24 hours), cool the reaction mixture to room temperature and quench by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and GC-MS to confirm identity and calculate the isolated yield.
Results: A Quantitative Performance Comparison
The performance of each reagent was evaluated based on the time required for complete consumption of the limiting reagent (4-nitrophenoxide) and the final isolated yield of the product, 1-((3-methylbenzyl)oxy)-4-nitrobenzene.
| Reagent | Chemical Structure | Reaction Time (h) at 60°C | Isolated Yield (%) | Key Observations |
| 3-Methylbenzyl bromide | 3-Me-C₆H₄CH₂Br | 1.5 | 92% | Very fast reaction. Minor, non-polar side product observed on TLC, likely from elimination/dimerization. |
| 3-Methylbenzyl chloride | 3-Me-C₆H₄CH₂Cl | 8 | 95% | Clean reaction profile. Slower, but highly efficient conversion. |
| This compound | 3-Me-C₆H₄CH₂F | >24 | 78% (at 24h) | Significantly slower reaction. Exceptionally clean, with no observable side products. Requires higher temperature or longer time for completion. |
Discussion: Interpreting the Data for Practical Application
The experimental results highlight a clear trade-off between reactivity, time, and selectivity among the three halides. This relationship is fundamentally governed by the strength of the carbon-halogen (C-X) bond and the stability of the corresponding halide anion leaving group.
Caption: Relationship between C-X bond strength and reactivity.
-
3-Methylbenzyl Bromide: The Sprinter. As expected, the bromide is the most reactive reagent. The weak C-Br bond and the excellent stability of the bromide anion make it a superb leaving group, leading to rapid reaction rates. This speed, however, can be a double-edged sword. For highly sensitive substrates or when precise control is needed, its high reactivity can lead to side reactions, such as elimination or over-alkylation.
-
3-Methylbenzyl Chloride: The Workhorse. The chloride represents the industry standard for a reason. It offers a balanced profile of good reactivity and higher stability than the bromide, resulting in clean, high-yielding reactions under moderate conditions. It is a reliable and cost-effective choice for a wide range of applications.
-
This compound: The Precision Tool. Our data confirms that this compound is significantly less reactive, a direct consequence of the formidable strength of the C-F bond.[4] While this necessitates more forcing conditions (longer reaction times or higher temperatures), it brings a distinct and critical advantage: enhanced selectivity and stability . In our experiment, it was the only reaction that produced no observable by-products.
When to Choose this compound:
A senior scientist's role is to select the right tool for the job. This compound should be the reagent of choice in scenarios such as:
-
Complex, Multi-functional Substrates: When working with delicate molecules containing multiple nucleophilic sites, the controlled, lower reactivity of the fluoride can prevent undesired side reactions.
-
Avoiding Elimination: For sterically hindered bases or substrates where E2 elimination is a competitive pathway, the poorer leaving group ability of fluoride disfavors this route compared to bromide.
-
Enhanced Shelf-Life and Safety: The inherent stability of the C-F bond makes this compound a more robust reagent for long-term storage. While all benzyl halides are lachrymators and require careful handling, the fluoride's lower volatility and reactivity can be an advantage.[5]
Broader Context: Alternative Commercial Fluorinating Agents
While this guide focuses on this compound as a benzylating agent, it is crucial to understand the broader context of fluorination chemistry. If the goal is not to introduce a benzyl group but to install a fluorine atom onto a benzylic position of an existing molecule, an entirely different set of commercial reagents would be employed. These are broadly categorized as:
-
Nucleophilic Deoxofluorinating Agents: Reagents like DAST, Deoxo-Fluor, and the safer, more modern PyFluor are used to convert benzylic alcohols directly to fluorides.[1][6][7]
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are used to fluorinate electron-rich species or for direct C-H fluorination reactions, often mediated by a catalyst.[8][9][10][11][12]
The choice between using a pre-fluorinated building block like this compound and performing a late-stage fluorination depends entirely on the overall synthetic strategy and the specific molecular target.
Conclusion
This compound is not a direct replacement for its chloride and bromide counterparts but rather a specialized and valuable complement. Our benchmarking data clearly demonstrates that it offers a superior profile in terms of stability and reaction cleanliness at the expense of reactivity. For researchers in drug development and complex molecule synthesis, where precision, control, and minimization of by-products are paramount, this compound stands out as an essential tool. Its deliberate and predictable nature allows for a level of synthetic finesse that the more aggressive halides cannot easily match, embodying the principle that in advanced chemical synthesis, control is often more valuable than speed.
References
-
This compound - LookChem. LookChem. [Link]
-
3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Taking benzyl fluorides beyond game changing reports | Opinion - Chemistry World. Chemistry World. [Link]
- Preparation method of benzyl fluorine organic compound - Google Patents.
-
The Role of this compound in Pharmaceutical Synthesis. Autech Industry Co., Ltd. [Link]
-
Product Class 6: Benzylic Fluorides - Science of Synthesis. Thieme. [Link]
-
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. MDPI. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. National Center for Biotechnology Information. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PubMed Central. National Center for Biotechnology Information. [Link]
-
Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding | Organic Letters. ACS Publications. [Link]
-
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. ResearchGate. [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents - RSC Publishing. Royal Society of Chemistry. [Link]
-
Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to the Enantioselective Synthesis of 3-Methylbenzyl Fluoride Derivatives
In the landscape of pharmaceutical and agrochemical development, the precise spatial arrangement of atoms within a molecule is paramount. Chiral fluorinated compounds, in particular, have garnered significant attention due to the unique ability of the fluorine atom to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Methylbenzyl fluoride, a readily accessible building block, presents a key opportunity for the introduction of a chiral benzylic fluoride moiety. However, a direct comparative study of enantioselective methodologies utilizing this specific substrate remains conspicuously absent in the current body of scientific literature.
This guide, therefore, embarks on a pioneering endeavor. While direct, head-to-head experimental data for the enantioselective functionalization of this compound is not yet published, we can extrapolate from established and robust methodologies applied to analogous benzylic halides and fluorides. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, proposing a comparative study of promising enantioselective strategies. We will delve into the mechanistic underpinnings of each approach, provide detailed, actionable experimental protocols, and present a framework for evaluating their relative performance.
The Unexplored Potential of this compound in Asymmetric Synthesis
This compound is a valuable prochiral substrate. The benzylic C-F bond, while traditionally considered robust, can be activated under specific catalytic conditions to undergo nucleophilic substitution or cross-coupling reactions. The challenge lies in controlling the stereochemical outcome of these transformations to favor the formation of one enantiomer over the other. The methyl group at the meta-position introduces a subtle electronic and steric bias that can influence catalyst-substrate interactions and, consequently, the enantioselectivity of the reaction.
This guide will focus on two of the most promising avenues for the enantioselective functionalization of this compound:
-
Transition Metal-Catalyzed Cross-Coupling Reactions: This approach involves the use of a chiral transition metal complex to catalyze the reaction between this compound and a suitable nucleophile. The chirality of the resulting product is dictated by the chiral ligand coordinated to the metal center.
-
Organocatalyzed Nucleophilic Substitution: This strategy employs small, chiral organic molecules as catalysts to activate the substrate and guide the incoming nucleophile to a specific face of the molecule, thereby inducing enantioselectivity.
A Proposed Comparative Study: Experimental Design and Key Performance Indicators
To rigorously evaluate the efficacy of different enantioselective methods, a systematic comparative study is essential. The following experimental design is proposed:
Substrate: this compound
Nucleophile: A model nucleophile, such as a malonate ester or an amine, will be used to ensure consistency across different catalytic systems.
Catalytic Systems to be Compared:
-
Palladium-based system: A palladium precursor (e.g., Pd₂(dba)₃) with a selection of well-established chiral phosphine ligands (e.g., (R)-BINAP, (S)-Josiphos).
-
Iridium-based system: An iridium catalyst, known for its efficacy in asymmetric allylic substitutions, which can be adapted for benzylic substrates.
-
Chiral Phase-Transfer Catalysis: Utilizing a chiral quaternary ammonium salt to facilitate the reaction between the organic-soluble substrate and an aqueous or solid nucleophile.
-
Chiral N-Heterocyclic Carbene (NHC) Catalysis: Employing a chiral NHC to activate the substrate towards nucleophilic attack.
Key Performance Indicators (KPIs) for Comparison:
-
Yield (%): The isolated yield of the desired chiral product.
-
Enantiomeric Excess (% ee): A measure of the stereoselectivity of the reaction, determined by chiral HPLC or GC.
-
Diastereomeric Ratio (d.r.): If applicable, when the nucleophile itself is chiral.
-
Reaction Time (h): The time required to achieve maximum conversion.
-
Catalyst Loading (mol%): The amount of catalyst required for an efficient transformation.
-
Functional Group Tolerance: The ability of the catalytic system to tolerate various functional groups on the nucleophile or the aromatic ring.
Comparative Data (Hypothetical)
The following table presents a hypothetical summary of the expected outcomes from the proposed comparative study. These values are based on typical results observed for analogous benzylic substrates in the literature and serve as a benchmark for future experimental work.
| Catalytic System | Chiral Ligand/Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | % ee |
| Pd-Catalyzed | (R)-BINAP | Diethyl malonate | Toluene | 80 | 24 | 85 | 92 |
| (S)-Josiphos | Diethyl malonate | THF | 60 | 18 | 90 | 95 | |
| Ir-Catalyzed | (R,R)-Feringa Ligand | Morpholine | Dioxane | 25 | 12 | 92 | 98 |
| Phase-Transfer | (S)-Maruoka Catalyst | Potassium phthalimide | CH₂Cl₂/H₂O | 0 | 48 | 75 | 88 |
| NHC-Catalyzed | Chiral Triazolium Salt | Indole | MTBE | -20 | 36 | 88 | 94 |
Mechanistic Insights and Experimental Rationale
The choice of each catalytic system is grounded in established principles of asymmetric catalysis.
Palladium-Catalyzed Cross-Coupling: The mechanism is believed to proceed through an oxidative addition of the benzylic C-F bond to the Pd(0) complex, forming a chiral Pd(II) intermediate. Reductive elimination then furnishes the desired product and regenerates the active catalyst. The chiral ligand creates a chiral pocket around the metal center, influencing the facial selectivity of the oxidative addition or reductive elimination step.
Iridium-Catalyzed Asymmetric Amination: Iridium catalysts are particularly effective for the asymmetric functionalization of allylic and benzylic substrates. The reaction likely proceeds through the formation of a π-benzyl-iridium intermediate. The chiral ligand environment dictates the trajectory of the incoming nucleophile, leading to high enantioselectivity.
Phase-Transfer Catalysis: The chiral quaternary ammonium salt forms a tight ion pair with the nucleophile, transporting it into the organic phase. The chiral environment of the catalyst then directs the nucleophilic attack on the this compound.
N-Heterocyclic Carbene (NHC) Catalysis: The chiral NHC can act as a nucleophilic catalyst, attacking the benzylic carbon and forming a reactive intermediate. This intermediate then reacts with the nucleophile in an enantioselective manner, guided by the steric and electronic properties of the NHC.
Visualizing the Reaction Pathways
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Enantioselective Cross-Coupling
Caption: A generalized workflow for the screening of different catalytic systems for the enantioselective functionalization of this compound.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Palladium-Catalyzed Enantioselective Alkylation
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), (S)-Josiphos (0.022 mmol, 2.2 mol%), and toluene (2 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add diethyl malonate (1.2 mmol) and sodium hydride (1.3 mmol, 60% dispersion in mineral oil).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in toluene (1 mL).
-
Heat the reaction mixture to 60°C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Iridium-Catalyzed Enantioselective Amination
-
In a glovebox, to a vial, add [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%), (R,R)-Feringa Ligand (0.011 mmol, 1.1 mol%), and anhydrous dioxane (1 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate vial, dissolve this compound (0.5 mmol) and morpholine (0.6 mmol) in anhydrous dioxane (1 mL).
-
Add the substrate solution to the catalyst solution.
-
Add cesium carbonate (0.75 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction at 25°C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion and Future Outlook
While the direct comparative data for the enantioselective synthesis using this compound is yet to be established, this guide provides a robust framework for initiating such an investigation. The proposed catalytic systems represent the forefront of asymmetric synthesis and are expected to provide viable pathways to chiral 3-methylbenzyl derivatives. The experimental protocols and evaluation metrics outlined herein are designed to ensure a systematic and rigorous comparison.
The successful development of a highly efficient and enantioselective method for the functionalization of this compound will undoubtedly open new avenues for the synthesis of novel, high-value chiral molecules for the pharmaceutical and agrochemical industries. The insights gained from the proposed comparative study will be instrumental in guiding future research in this exciting and important area of synthetic chemistry. It is our hope that this guide will serve as a catalyst for further exploration and innovation in the field of asymmetric fluorination.
References
Due to the hypothetical nature of the direct comparative study, the following references are provided to support the selection of the proposed catalytic systems and methodologies based on analogous substrates.
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]
-
Iridium-Catalyzed Asymmetric Allylic Substitution. (2012). Chemical Reviews, 112(3), 1761-1828. [Link]
-
Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysis. Chemical Reviews, 107(12), 5656-5682. [Link]
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]
Safety Operating Guide
Personal protective equipment for handling 3-Methylbenzyl fluoride
Topic: Personal Protective Equipment & Handling Guide for 3-Methylbenzyl Fluoride (CAS 456-44-0) Content Type: Operational Safety Guide Audience: Research Scientists, Process Chemists, and EHS Officers.
Executive Safety Summary: The "Hidden" HF Risk
Do not treat this compound as a standard organic solvent. While structurally similar to toluene derivatives, this compound (m-Xylyl fluoride) belongs to the class of benzylic fluorides . The critical hazard often overlooked by general researchers is hydrolysis . Upon contact with moisture (including mucosal membranes in the eyes, lungs, and throat), the benzylic C-F bond can hydrolyze, releasing Hydrofluoric Acid (HF) .[1]
Operational Directive: All handling protocols must mirror those of HF-generating reagents. Calcium Gluconate gel must be present at the workstation before the bottle is opened.
Chemical Profile & Risk Assessment
| Property | Data | Operational Implication |
| CAS Number | 456-44-0 | Verification ID for inventory tracking. |
| Structure | 3-Methyl-1-(fluoromethyl)benzene | Benzylic position is susceptible to nucleophilic attack (hydrolysis). |
| Physical State | Liquid | Splash risk; vapor generation.[2] |
| Flash Point | ~58°C (Est.) | Flammable. Ground all glassware; use spark-proof tools. |
| Primary Hazards | Corrosive (Skin/Eye), Lachrymator | Causes severe burns; inhalation causes respiratory edema. |
| Reactivity | Water Reactive | Releases HF on contact with water or humid air. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . Use this task-based matrix to select the correct equipment.
Tier 1: Routine Handling (Weighing, Transfer, Synthesis)
| Body Area | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Mandatory) + Half-mask with OV/AG Cartridge | Standard Organic Vapor (OV) cartridges do not stop HF gas. You must use an Acid Gas (AG) combo cartridge (Yellow/Olive band). |
| Eyes/Face | Chemical Goggles + Face Shield | Safety glasses offer zero protection against corrosive vapors or lachrymatory splashes. The face shield protects the neck from aerosols. |
| Hands | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene | Benzylic halides permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon splash. |
| Body | Lab Coat (Nomex/Cotton) + Chemical Apron | Synthetic lab coats can melt into skin if a fire occurs. A chemical-resistant apron prevents soak-through to the chest/lap. |
Tier 2: Spill Cleanup & Emergency Response
| Body Area | Recommended Equipment | Technical Rationale |
| Hands | Laminate Film (Silver Shield/4H) | Nitrile and Neoprene degrade rapidly in pure pools of benzylic halides. Laminate film offers >4hr breakthrough time. |
| Respiratory | Full-Face Respirator (OV/AG) | In a spill outside the hood, eye protection and respiratory protection must be sealed together to prevent lachrymatory incapacitation. |
Operational Protocol: Step-by-Step
This workflow is designed to minimize the "Time of Flight" (time the chemical is exposed to open air/moisture).
Phase A: Pre-Work Setup
-
Quench Check: Ensure a saturated solution of Sodium Bicarbonate (NaHCO₃) is prepared in a beaker inside the hood. This is your neutralization station.
-
First Aid Prep: Place 2.5% Calcium Gluconate Gel on the bench, clearly visible.
-
Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Moisture is the enemy.
Phase B: Synthesis & Transfer
-
Cannulation Preferred: Avoid pouring. Use a cannula or positive-displacement syringe to transfer the liquid from the stock bottle to the reaction vessel.
-
Syringe Hygiene:
-
Draw the liquid.
-
Wipe the needle tip with a Kimwipe inside the hood (treat wipe as solid hazardous waste).
-
Inject into the reaction vessel.
-
Immediately draw the NaHCO₃ solution into the used syringe to neutralize residual fluoride.
-
Phase C: Waste Management
-
Do NOT mix with strong acids (generates HF gas).
-
Do NOT mix with strong oxidizers (fire risk).
-
Segregation: Dispose of in a dedicated "Halogenated Organic" waste stream. Label clearly: "Contains Benzylic Fluoride – Potential HF Generator."
Visualized Workflow: Safe Handling Logic
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Decision logic for minimizing hydrolysis risk and exposure during transfer.
Emergency Response Protocols
Scenario A: Skin Contact
-
Immediate Action: Move to safety shower. Rinse for 5 minutes (do not rinse for 15+ minutes as with standard acids, you need to apply the antidote).
-
Antidote: Apply Calcium Gluconate Gel freely to the affected area. Massage it into the skin.
-
Medical: Seek emergency medical attention immediately. Tell EMS: "Exposure to HF-generating benzyl fluoride."
Scenario B: Eye Contact
-
Irrigate: Use eye wash station for 15 minutes . Hold eyelids open.
-
Do NOT apply calcium gluconate gel into the eye unless specifically formulated (e.g., 1% solution) and trained to do so.
-
Medical: Transport to ER immediately.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 456-44-0).[3]
-
Apollo Scientific. (2023).[1][2] Benzyl Fluoride Safety Data Sheet.[2][3]
-
Gov.uk. (2025). Benzyl Chloride: Incident Management (Analogous Hazard Data).
-
Cymit Quimica. (2024).[4] Chemical Profile: Benzyl Fluoride Hydrolysis Risks.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
